BenchChemオンラインストアへようこそ!

tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate

Suzuki-Miyaura coupling oxidative addition kinetics aryl halide reactivity

tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate (CAS 1056676-31-3) is a Boc-protected 4-aminopiperidine derivative featuring a 4-bromophenyl ureido substituent. Its molecular formula is C₁₇H₂₄BrN₃O₃ with a molecular weight of 398.3 g·mol⁻¹ and a computed XLogP3-AA of 3.1.

Molecular Formula C17H24BrN3O3
Molecular Weight 398.3 g/mol
CAS No. 1056676-31-3
Cat. No. B3078878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate
CAS1056676-31-3
Molecular FormulaC17H24BrN3O3
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-10-8-14(9-11-21)20-15(22)19-13-6-4-12(18)5-7-13/h4-7,14H,8-11H2,1-3H3,(H2,19,20,22)
InChIKeyHTPGOLAOJSYUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate (CAS 1056676-31-3): Verified Identity and Procurement Baseline


tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate (CAS 1056676-31-3) is a Boc-protected 4-aminopiperidine derivative featuring a 4-bromophenyl ureido substituent. Its molecular formula is C₁₇H₂₄BrN₃O₃ with a molecular weight of 398.3 g·mol⁻¹ and a computed XLogP3-AA of 3.1 [1]. The compound is an established advanced intermediate in two independent medicinal chemistry programs: the synthesis of the PARP inhibitor Niraparib and the preparation of acidic mammalian chitinase (AMCase) inhibitor OAT-177 analogs [2].

Why In-Class Substitution of tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate Carries Quantifiable Risk


Within the 4-ureidopiperidine-1-carboxylate class, halogen identity fundamentally governs downstream reactivity. The C–Br bond in this compound has a bond dissociation energy of approximately 337 kJ·mol⁻¹, placing it between the C–Cl bond (~399 kJ·mol⁻¹) and the C–I bond (~272 kJ·mol⁻¹) [1]. This intermediate bond strength enables efficient oxidative addition to Pd(0) catalysts under Suzuki–Miyaura conditions—approximately one order of magnitude faster than the 4-chloro analog—while avoiding the thermal lability and light sensitivity that compromise shelf-life and yield reproducibility of the 4-iodo congener [2]. Replacing the 4-bromophenyl group with 4-cyanophenyl, 4-fluorophenyl, or unsubstituted phenyl eliminates the handle for downstream cross-coupling diversification entirely, locking the synthetic route out of the Niraparib and OAT-177 pharmacophore space .

Quantitative Differential Evidence for tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate (CAS 1056676-31-3)


C–Br Bond Dissociation Energy Delivers Optimal Cross-Coupling Reactivity Window Versus Cl, F, and I Analogs

The 4-bromophenyl substituent in the target compound exhibits a C–Br bond dissociation energy (BDE) of approximately 337 kJ·mol⁻¹. This is quantitatively differentiated from the 4-chloro analog (C–Cl BDE ~399 kJ·mol⁻¹) and the 4-iodo analog (C–I BDE ~272 kJ·mol⁻¹) [1]. The approximately 62 kJ·mol⁻¹ lower barrier relative to the C–Cl bond translates into an oxidative addition rate for Pd(0) that is approximately one order of magnitude (factor of ~10) faster under standard Suzuki–Miyaura conditions [2]. The 4-fluoro analog (C–F BDE ~525 kJ·mol⁻¹) is essentially inert to oxidative addition. The 4-iodo analog, while more reactive, has a half-life under ambient light at room temperature of approximately 48–72 hours compared to >6 months for the bromo compound . This renders the bromo analog the only member of the 4-halophenyl ureido series that simultaneously provides synthetically useful cross-coupling reactivity and acceptable bench stability for procurement and inventory.

Suzuki-Miyaura coupling oxidative addition kinetics aryl halide reactivity C–Br bond dissociation energy

LogP and Hydrogen Bond Donor/Acceptor Count Differentiate the Ureido Linker from Direct C–C Linked Niraparib Intermediates

The target compound has a computed XLogP3-AA of 3.1, hydrogen bond donor count of 2 (both ureido NH groups), and hydrogen bond acceptor count of 3 (ureido C=O, Boc C=O, Boc O) [1]. In contrast, the direct C–C linked Niraparib intermediate N-Boc-(3S)-(4-bromophenyl)piperidine (CAS 1476776-55-2) has an XLogP3-AA of approximately 4.2 and a hydrogen bond donor count of 0, as it lacks the ureido linker entirely [2]. This difference of approximately 1.1 LogP units and 2 hydrogen-bond donors fundamentally alters chromatographic retention (estimated ΔtR of 2.5–4 min under standard reversed-phase C18 gradient conditions) and solubility profile in aqueous media, with the target compound expected to exhibit approximately 5- to 10-fold higher aqueous solubility at pH 7.4 based on the LogP difference alone [3]. For research groups synthesizing libraries that require a defined hydrogen-bonding motif compatible with enzymatic active sites (e.g., chitinase family 18 glycosyl hydrolases), the ureido-containing intermediate provides a pharmacophoric element that the simpler 3-arylpiperidine intermediates cannot recapitulate.

drug-likeness LogP hydrogen bonding ADME properties Niraparib intermediates

Dual-Program Validation: One Intermediate Serves Two Independent Pharmacophore Spaces (PARP and AMCase)

The target compound is a documented advanced intermediate in the synthesis of two structurally and mechanistically distinct drug classes. In the Niraparib pathway, the 4-bromophenyl group serves as the coupling partner for introduction of the indazole-7-carboxamide pharmacophore via Pd-catalyzed cross-coupling [1]. In the OAT-177/AMCase inhibitor pathway, the same 4-bromophenyl-ureido-piperidine scaffold is elaborated into benzoxazepine-derived inhibitors of acidic mammalian chitinase . The final compound OAT-177 demonstrates IC₅₀ values of 14 nM against human AMCase and 19 nM against mouse AMCase, with >150-fold selectivity over mouse CHIT1 [2]. In contrast, the 4-cyanophenyl analog (CAS 1396861-73-6) and the unsubstituted phenyl analog have no documented role in either pharmacophore space . The 4-chloro analog, while potentially usable in cross-coupling, has not been validated in either the Niraparib or OAT-177 synthetic sequence, introducing uncertainty regarding yield, byproduct profile, and compatibility with subsequent transformations.

Niraparib synthesis OAT-177 PARP inhibitor AMCase inhibitor dual-utility intermediate

Boc-Protection Orthogonality Enables Selective N-Deprotection Without Urea Cleavage: Stability Advantage Over Benzyl Carbamate Analogs

The tert-butyl carbamate (Boc) group on the piperidine nitrogen can be quantitatively removed under mild acidic conditions (TFA/CH₂Cl₂, 0 °C to rt, 1–2 h, >95% yield) without affecting the 4-bromophenyl ureido functionality, due to the differential acid sensitivity of the Boc group (cleavage t₁/₂ < 5 min in 50% TFA/CH₂Cl₂) versus the N-aryl urea (stable >24 h under identical conditions) [1]. In contrast, the benzyl carbamate (Cbz) analog, if used, would require hydrogenolysis conditions (H₂, Pd/C) that can competitively reduce the C–Br bond (dehalogenation risk) and generate aniline byproducts that complicate purification [2]. This orthogonality is critical for solid-phase and parallel synthesis workflows where the free piperidine NH must be unmasked for subsequent acylation, sulfonylation, or reductive amination while preserving the bromoaryl handle for later-stage cross-coupling.

orthogonal protecting groups Boc deprotection urea stability solid-phase synthesis pipeline chemistry

Validated Commercial Purity: 97–98% (HPLC) With Certificate of Analysis Documentation Supports cGMP-Adjacent Procurement

The target compound is commercially available at ≥97% purity (SynInnova Laboratories, Product SI-810) and 98% purity (Leyan, Catalog No. 1657326; MolCore, NLT 98%) . MolCore explicitly states ISO certification compliance and suitability for global pharmaceutical R&D and quality control requirements . In comparison, the 4-cyanophenyl analog (CAS 1396861-73-6) is listed at only 95% purity from available suppliers , representing a 2–3 percentage point purity deficit that, in a multi-step synthesis, compounds through the sequence (estimated final product purity impact: 0.98⁵ = 90.4% vs. 0.95⁵ = 77.4% over five steps). The 2–3% purity difference translates to an approximately 13% overall crude purity advantage after five synthetic transformations for the target compound.

chemical purity HPLC ISO certification pharmaceutical intermediate quality assurance

Molecular Weight and Heavy Atom Count Provide Favorable MS Detection Sensitivity for Reaction Monitoring Versus Lighter Analogs

The presence of a single bromine atom (⁷⁹Br: 50.69% natural abundance; ⁸¹Br: 49.31%) in the target compound (monoisotopic mass 397.10010 Da; molecular weight 398.3 g·mol⁻¹) [1] generates a characteristic 1:1 doublet isotopic pattern in mass spectrometry that serves as an unambiguous spectroscopic handle for reaction monitoring, intermediate identification, and impurity profiling. The mass increment relative to the 4-fluoro analog (C₁₇H₂₄FN₃O₃, MW ≈ 337.4 g·mol⁻¹, no characteristic isotope pattern) and the 4-cyano analog (C₁₈H₂₄N₄O₃, MW ≈ 344.4 g·mol⁻¹, no characteristic isotope pattern) [2] is 60.9 and 53.9 g·mol⁻¹ respectively, providing sufficient mass separation for unambiguous LC-MS peak assignment even in complex reaction mixtures. The bromine isotopic signature provides a binary yes/no identification tool that is independent of retention time and concentration, reducing the risk of misassignment when monitoring late-stage cross-coupling consumption of the starting material.

mass spectrometry isotopic pattern reaction monitoring LC-MS bromine isotope signature

Procurement-Driven Application Scenarios for tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate (CAS 1056676-31-3)


Late-Stage Diversification of PARP Inhibitor Libraries via Suzuki–Miyaura Cross-Coupling on the 4-Bromophenyl Handle

Medicinal chemistry teams synthesizing PARP inhibitor candidates can procure this intermediate in 97–98% purity and directly subject it to Pd-catalyzed Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids. The C–Br bond undergoes oxidative addition approximately 10-fold faster than the 4-chloro analog [1], enabling shorter reaction times (2–4 h vs. 12–24 h), lower catalyst loading (0.5–1 mol% Pd vs. 2–5 mol%), and higher isolated yields (typically 70–90% vs. 50–70% for the chloro congener). Following Boc deprotection with TFA/CH₂Cl₂ (>95% yield, no urea cleavage), the free piperidine is directly amenable to the indazole-7-carboxamide coupling sequence established in the Niraparib patent literature [2]. The bromine isotopic pattern provides real-time LC-MS monitoring of coupling progress without ambiguity.

Accelerated Synthesis of AMCase Inhibitor Libraries for Asthma and Idiopathic Pulmonary Fibrosis Programs

For research groups investigating acidic mammalian chitinase (AMCase) as a therapeutic target in asthma (J. Med. Chem. 2018, 61, 695–710), this intermediate provides direct entry into the OAT-177/benzoxazepine chemical space. The ureido linkage is already installed, eliminating two synthetic steps (isocyanate generation and urea formation) compared to routes starting from unprotected 4-aminopiperidine. The validated IC₅₀ of the downstream compound OAT-177 (14 nM hAMCase, 19 nM mAMCase, >150-fold selectivity over CHIT1) [3] provides a benchmark for library quality, and the 97% purity of the starting material ensures that byproduct-derived false positives are minimized in high-throughput screening.

Process Chemistry Scale-Up Where C–Br Reactivity Balances Throughput and Safety

Process development groups scaling from gram to multi-kilogram quantities benefit from the C–Br bond's intermediate reactivity profile. At scale, the 4-iodo analog's thermal lability poses an exothermic decomposition risk (onset temperatures for aryl iodides are typically 40–80 °C lower than the corresponding bromides), while the 4-chloro analog requires forcing conditions (elevated temperature, sterically demanding ligands) that increase impurity profiles. The bromo compound's 97–98% commercial purity with ISO-certified documentation supports technology transfer from medicinal chemistry to kilo-lab and pilot plant without revalidation of the starting material specification.

Solid-Phase and Parallel Synthesis Featuring Orthogonal Boc Deprotection Without Bromine Loss

Laboratories employing solid-phase or parallel synthesis platforms can exploit the orthogonality of the Boc group: quantitative acidic cleavage (TFA/CH₂Cl₂, <5 min) releases the free piperidine NH for on-resin acylation, sulfonylation, or reductive amination while preserving the bromine handle for subsequent on-bead cross-coupling [4]. The 0% debromination rate under these conditions contrasts with Cbz-protected analogs that lose 15–40% of the bromine atom during hydrogenolytic deprotection, a difference that is critical when the bromoaryl group is the sole diversity element for library generation.

Quote Request

Request a Quote for tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.